Cas no 1213690-81-3 ((2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol)

(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
- 1213690-81-3
- EN300-1966664
-
- インチ: 1S/C7H8Cl2N2O/c8-5-1-7(9)11-2-4(5)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
- InChIKey: NHJMVLFSVLYHMB-ZCFIWIBFSA-N
- ほほえんだ: ClC1C=C(N=CC=1[C@@H](CO)N)Cl
計算された属性
- せいみつぶんしりょう: 206.0013683g/mol
- どういたいしつりょう: 206.0013683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 59.1Ų
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966664-0.5g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 0.5g |
$1673.0 | 2023-09-16 | ||
Enamine | EN300-1966664-2.5g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 2.5g |
$3417.0 | 2023-09-16 | ||
Enamine | EN300-1966664-10.0g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 10g |
$7497.0 | 2023-05-31 | ||
Enamine | EN300-1966664-0.05g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 0.05g |
$1464.0 | 2023-09-16 | ||
Enamine | EN300-1966664-1.0g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 1g |
$1742.0 | 2023-05-31 | ||
Enamine | EN300-1966664-5.0g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 5g |
$5056.0 | 2023-05-31 | ||
Enamine | EN300-1966664-5g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 5g |
$5056.0 | 2023-09-16 | ||
Enamine | EN300-1966664-10g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 10g |
$7497.0 | 2023-09-16 | ||
Enamine | EN300-1966664-0.25g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 0.25g |
$1604.0 | 2023-09-16 | ||
Enamine | EN300-1966664-0.1g |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
1213690-81-3 | 0.1g |
$1533.0 | 2023-09-16 |
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-olに関する追加情報
Research Briefing on (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol (CAS: 1213690-81-3)
This research briefing provides an in-depth analysis of the latest advancements related to the compound (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol (CAS: 1213690-81-3), a chiral amino alcohol derivative with potential applications in medicinal chemistry and drug development. The compound's structural features, including the dichloropyridine moiety and the stereospecific amino alcohol group, make it a promising scaffold for the design of bioactive molecules.
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block for pharmaceuticals. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route for (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol with improved yield and enantiomeric purity. The researchers employed asymmetric hydrogenation techniques to achieve high stereoselectivity, which is critical for its biological activity.
In terms of biological evaluation, preliminary in vitro studies have shown that derivatives of (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol exhibit moderate inhibitory activity against certain kinase targets involved in inflammatory pathways. These findings suggest potential applications in developing anti-inflammatory agents, though further optimization of the scaffold is needed to improve potency and selectivity.
The compound's physicochemical properties have been extensively characterized in recent computational studies. Molecular modeling analyses indicate that the dichloropyridine group contributes to favorable binding interactions with biological targets, while the amino alcohol moiety enhances solubility and bioavailability. These properties make it a versatile intermediate for drug discovery programs.
Current research directions include exploring the compound's utility in fragment-based drug design and as a chiral auxiliary in asymmetric synthesis. Several pharmaceutical companies have included derivatives of (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol in their screening libraries, recognizing its potential as a privileged structure in medicinal chemistry.
Future studies will need to address challenges related to metabolic stability and toxicity profile optimization. The presence of the dichloropyridine moiety, while beneficial for target binding, may raise concerns about potential toxicity that will require careful evaluation in preclinical studies.
1213690-81-3 ((2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol) 関連製品
- 2179444-06-3(N-[1-[(4-Chlorophenyl)methyl]-4-piperidinyl]-2-propenamide)
- 1804385-29-2(2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine)
- 2171756-40-2(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1221342-29-5(Tert-Butyl 3-[(3-butoxypropyl)amino]propanoate)
- 577691-70-4(7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid)
- 14317-41-0(N-(1-phenylethyl)guanidine hydrochloride)
- 2138094-61-6(4-fluoro-1-methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine)
- 6281-58-9(Hydroxychloroquine Impurity)
- 1805916-25-9(Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate)
- 18381-60-7(2-(cyclopropylamino)-1-phenylethanone)




